molecular formula C10H12ClF2NO3S B6632372 2-chloro-N-(2,2-difluoro-3-hydroxypropyl)-4-methylbenzenesulfonamide

2-chloro-N-(2,2-difluoro-3-hydroxypropyl)-4-methylbenzenesulfonamide

Cat. No. B6632372
M. Wt: 299.72 g/mol
InChI Key: QCYCGCXRYYWUAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2,2-difluoro-3-hydroxypropyl)-4-methylbenzenesulfonamide is a chemical compound that has been synthesized for scientific research purposes. This compound is also known as DFP-10825 and has been studied for its potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,2-difluoro-3-hydroxypropyl)-4-methylbenzenesulfonamide is not fully understood. However, it has been reported to inhibit the activity of a specific enzyme called carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer cells and is involved in tumor growth and metastasis. By inhibiting the activity of CA IX, this compound may be able to slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-(2,2-difluoro-3-hydroxypropyl)-4-methylbenzenesulfonamide has been shown to have both biochemical and physiological effects. It has been reported to inhibit the activity of CA IX, which is involved in tumor growth and metastasis. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of autoimmune diseases and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-(2,2-difluoro-3-hydroxypropyl)-4-methylbenzenesulfonamide in lab experiments is that it has been synthesized and characterized, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are many future directions for research on 2-chloro-N-(2,2-difluoro-3-hydroxypropyl)-4-methylbenzenesulfonamide. One direction is to study its effectiveness in the treatment of different types of cancer. Another direction is to investigate its potential use in the treatment of autoimmune diseases and inflammatory bowel disease. Additionally, further research is needed to fully understand its mechanism of action and to design experiments to study its effects.

Synthesis Methods

The synthesis method of 2-chloro-N-(2,2-difluoro-3-hydroxypropyl)-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2,2-difluoro-3-hydroxypropylamine in the presence of a base. The resulting product is then reacted with thionyl chloride and chlorinated to obtain the final product. This method has been reported in the literature and has been used by many researchers to synthesize this compound.

Scientific Research Applications

2-chloro-N-(2,2-difluoro-3-hydroxypropyl)-4-methylbenzenesulfonamide has been studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory and anti-tumor properties. This compound has been tested in vitro and in vivo for its effectiveness against cancer cells, and has shown promising results. It has also been studied for its potential use in the treatment of autoimmune diseases and inflammatory bowel disease.

properties

IUPAC Name

2-chloro-N-(2,2-difluoro-3-hydroxypropyl)-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClF2NO3S/c1-7-2-3-9(8(11)4-7)18(16,17)14-5-10(12,13)6-15/h2-4,14-15H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYCGCXRYYWUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC(CO)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,2-difluoro-3-hydroxypropyl)-4-methylbenzenesulfonamide

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